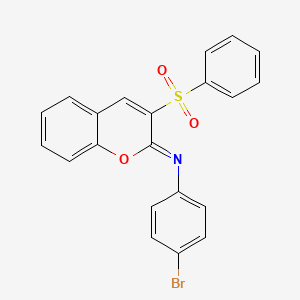

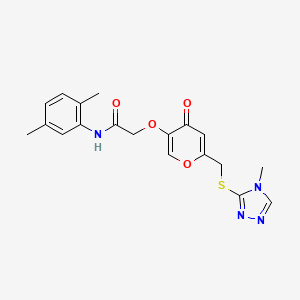

(Z)-4-溴-N-(3-(苯基磺酰)-2H-香豆素-2-基亚甲基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Anilines are a class of organic compounds that consist of a phenyl group attached to an amino group . They are widely used in the production of dyes, drugs, explosives, plastics, and photographic and rubber chemicals . Phenylsulfonyl compounds, on the other hand, are organic compounds containing a phenyl group bonded to a sulfonyl group . They have been proven as valuable synthons for the synthesis of a wide variety of biologically active heterocyclic systems .

Synthesis Analysis

The synthesis of anilines and phenylsulfonyl compounds has been extensively studied. For instance, 2-(Phenylsulfonyl)aniline can be synthesized by reacting 2-(chloromethyl)pyridine hydrochloride with sodium benzenesulfinate in refluxing ethanol . The reaction of 2-[(phenylsulfonyl)methyl]pyridine with aqueous sodium hydroxide solution ultimately led to N-methyl-2-(phenylsulfonyl) aniline .

Molecular Structure Analysis

The molecular structure of anilines and phenylsulfonyl compounds can be analyzed using various spectroscopic techniques. For example, the identity of 2-[(phenylsulfonyl)methyl]pyridine was confirmed by elemental analysis, the mass spectrum with a molecular ion peak with m/z 233 ([M]+, 50%), and 1H NMR spectrum which revealed a singlet signal at 5.00 ppm due to CH2 protons .

Chemical Reactions Analysis

Anilines undergo a variety of chemical reactions. For example, they can be oxidized to form quinoneimines, which can react with sodium benzenesulfinate to produce N-[4-hydroxy-5-(phenylsulfonyl)phenyl]benzenesulfonamide .

Physical And Chemical Properties Analysis

Anilines have a variety of physical and chemical properties. For example, they are generally considered to be weak bases compared to aliphatic amines . The basicity of anilines can be affected by the nature and position of substituents in the phenyl ring .

科学研究应用

抗菌应用:已经合成并评估了像(Z)-4-溴-N-(3-(苯磺酰基)-2H-色烯-2-亚基)苯胺这样的化合物,以了解它们的抗菌特性。例如,Darwish 等人 (2014) 合成了含有磺酰基部分的新型杂环化合物,表现出有前景的体外抗菌和抗真菌活性 (Darwish 等人,2014)。

复杂分子的合成:这种化合物已被用作合成更复杂分子的中间体。Richey 和 Yu (2009) 描述了一种使用类似化合物的选择性核激素受体调节剂的有效合成方法 (Richey 和 Yu,2009)。

聚合反应:该化合物已参与聚合反应的研究。Attandoh 等人 (2014) 研究了使用相关配合物聚合 ε-己内酯的聚合反应的结构、机理和动力学方面 (Attandoh 等人,2014)。

色烯衍生物的合成:有研究使用相关化合物合成色烯衍生物。Kumar 等人 (2015) 对碳酸铯介导的水杨醛和 2-溴烯丙基砜反应合成 3-磺酰色烯衍生物进行了研究 (Kumar 等人,2015)。

光致变色和乙酸盐传感特性:该化合物的衍生物已被研究其光致变色特性和选择性传感能力。Rao 和 Desai (2014) 评估了从类似化合物衍生的 3-酰基香豆素的荧光发射和乙酸根离子传感特性 (Rao 和 Desai,2014)。

晶体结构分析:已经分析了相关化合物的晶体结构,以了解分子相互作用。Ojala 等人 (2001) 研究了类似化合物的晶体结构,以了解分子链和相互作用 (Ojala 等人,2001)。

作用机制

The mechanism of action of anilines and phenylsulfonyl compounds in chemical reactions often involves the activation of certain groups by electron-withdrawing substituents. For instance, the activation of 2-CH2 group by the electron-withdrawing phenylsulfonyl substituent in the salt 4a would facilitate the formation of the intermediate A, a key step in the reaction that occurs in the presence of NaOH .

安全和危害

未来方向

Research on anilines and phenylsulfonyl compounds is ongoing, with potential applications in various fields such as the development of sensors, support catalysts, water purifications, energy and biomedicals . Future research may focus on developing new synthesis methods, studying new reactions, and exploring new applications .

属性

IUPAC Name |

3-(benzenesulfonyl)-N-(4-bromophenyl)chromen-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14BrNO3S/c22-16-10-12-17(13-11-16)23-21-20(14-15-6-4-5-9-19(15)26-21)27(24,25)18-7-2-1-3-8-18/h1-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOFKPLGJMCAQCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2808802.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2808804.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2808806.png)

![Tert-butyl N-(6-oxabicyclo[3.1.0]hexan-3-ylmethyl)carbamate](/img/structure/B2808807.png)

![7-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2808810.png)

![2-acetamido-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2808812.png)

![Rel-(1s,3s,4r,6s)-2-(tert-butoxycarbonyl)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2808819.png)

![2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2808820.png)